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Compound of Interest

(1R,2R)-Ethyl 2-
Compound Name:
aminocyclopentanecarboxylate

Cat. No. B176378

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the structural
analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate and its hydrochloride salt (CAS
2305202-68-8). Due to the limited availability of published experimental data for this specific
stereoisomer, this document outlines the requisite experimental protocols and data
presentation formats based on established analytical techniques for similar molecules.

Introduction

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate is a chiral cyclic amino acid ester. The
"trans" configuration of the amino and ester groups on the cyclopentane ring imparts specific
conformational properties that are of interest in medicinal chemistry and drug design. Accurate
structural elucidation is paramount for understanding its biological activity and for its application
as a building block in the synthesis of novel therapeutic agents.

Physicochemical Properties

A summary of the key physicochemical properties for (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride is presented below.
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Property Value Source

CAS Number 2305202-68-8 --INVALID-LINK--[1]
Molecular Formula CsH16CINO2 --INVALID-LINK--[1]
Molecular Weight 193.67 g/mol --INVALID-LINK--[1]
Storage Sealed in dry, 2-8°C --INVALID-LINK--[1]

Spectroscopic Analysis

Detailed spectroscopic analysis is essential for confirming the chemical structure and purity of
the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Experimental Protocol (lllustrative): A sample of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride (5-10 mg) would be dissolved in a suitable
deuterated solvent (e.g., D20, CDClIs, or DMSO-ds) in a 5 mm NMR tube. 'H NMR, 3C NMR,
COSY, HSQC, and HMBC spectra would be acquired on a 400 MHz or higher field
spectrometer.

Data Presentation (Hypothetical):

Table 1: Hypothetical *H NMR Data (400 MHz, D20)
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. . Coupling

Chemical Shift o . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz
4.20 q 2H 7.1 -OCH2CHs
3.90 m 1H - H2 (CH-NHs*)
3.00 m 1H - H1 (CH-COOEY)
Cyclopentane -
2.20-1.70 m 6H -
CHa-
1.25 t 3H 7.1 -OCH2CHs
Table 2: Hypothetical 13C NMR Data (100 MHz, D20)

Chemical Shift (6) ppm Assignment
175.0 C=0 (Ester)
62.0 -OCH2CHs
54.0 C2 (CH-NHs")
48.0 C1 (CH-COOEY)
30.0 Cyclopentane -CHa-
28.0 Cyclopentane -CHz-
22.0 Cyclopentane -CHa-
14.0 -OCH2CHs

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Experimental Protocol (lllustrative): The IR spectrum would be recorded using a Fourier

Transform Infrared (FTIR) spectrometer. For a solid sample like the hydrochloride salt, a KBr

pellet or Attenuated Total Reflectance (ATR) could be used.
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Data Presentation (Hypothetical):

Table 3: Hypothetical IR Absorption Bands

Wavenumber (cm~12) Intensity Assignment

N-H stretch (Ammonium), C-H

~3400-2800 Broad, Strong

stretch
~1735 Strong C=0 stretch (Ester)
~1200 Strong C-O stretch (Ester)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of

the compound.

Experimental Protocol (lllustrative): High-resolution mass spectrometry (HRMS) using
Electrospray lonization (ESI) would be performed to confirm the elemental composition.

Data Presentation (Hypothetical):

Table 4: Hypothetical Mass Spectrometry Data

mlz lon

158.1176 [M+H]* (Calculated for CsH16NO2+: 158.1176)

Crystallographic Analysis

Single-crystal X-ray diffraction provides the most definitive three-dimensional structure of a
molecule, including absolute stereochemistry, bond lengths, bond angles, and torsion angles.

Experimental Protocol (lllustrative): Single crystals of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate hydrochloride suitable for X-ray diffraction would be grown,
for example, by slow evaporation from a suitable solvent system (e.g., ethanol/ether). A crystal
would be mounted on a diffractometer, and diffraction data would be collected at a low
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temperature (e.g., 100 K). The structure would be solved and refined using appropriate
crystallographic software.

Data Presentation (Hypothetical):

Table 5: Hypothetical Crystallographic Data

Parameter Value
Crystal System Orthorhombic
Space Group P212121
a (A 6.5

b (A) 10.2

c (A) 15.8

a (°) 90

B () 90

y (©) 90

z 4
R-factor <0.05

Table 6: Hypothetical Selected Bond Lengths and Angles

Bond Length (A) Angle Angle (°)
Ci1-C2 1.54 C2-C1-C5 104.0
C1-C=0 1.52 0=C1-01 125.0
C2-N 1.50 C1-C2-N 110.0

Synthesis and Purification Workflow
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The synthesis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate typically involves the
stereoselective reduction of an enamine or the resolution of a racemic mixture. A generalized
workflow is depicted below.

Synthesis and Purification Workflow

Ethyl 2-oxocyclopentanecarboxylate

eductive Amination

Racemic Ethyl 2-aminocyclopentanecarboxylate

;

Diastereomeric Salt Formation
(with chiral resolving agent)

l

Fractional Crystallization

;

Liberation of Free Base

l

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate

l

HCI Salt Formation

(1R,2R)-Ethyl 2-aminocyclopentanecarboxylate HCI
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Caption: Generalized workflow for the synthesis and purification of the target compound.

Logical Flow for Structural Elucidation

The process of confirming the structure of a newly synthesized batch of (1R,2R)-Ethyl 2-
aminocyclopentanecarboxylate would follow a logical progression of analytical techniques.

Structural Elucidation Workflow

Synthesized Compound

'

Purity Check (TLC, HPLC)

'

Mass Spectrometry (HRMS)
Confirm Molecular Formula

'

IR Spectroscopy
Identify Functional Groups

y

NMR Spectroscopy
(1H, 13C, 2D)
Determine Connectivity

If single crystal available

Single Crystal X-ray Diffraction

Confirm Absolute Stereochemistry If structure is consistent

Structure Confirmed
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Caption: Logical workflow for the complete structural elucidation of the target compound.

Conclusion

The structural analysis of (1R,2R)-Ethyl 2-aminocyclopentanecarboxylate requires a
combination of spectroscopic and crystallographic techniques. While specific experimental data
for this stereoisomer is not readily available in the public domain, this guide provides the
necessary framework for its comprehensive characterization. The detailed experimental
protocols and data presentation formats outlined herein serve as a valuable resource for
researchers in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b176378?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176378?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

